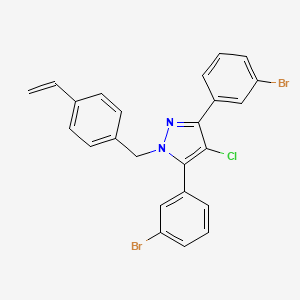![molecular formula C23H32F4N2O2 B10925294 N'-cyclododecylidene-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10925294.png)
N'-cyclododecylidene-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a cyclododecylidene group and a tetrafluoropropoxy methyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE typically involves a multi-step processThe final step involves the cyclododecylidene group attachment via a condensation reaction under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrafluoropropoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxybenzylidene)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide
Uniqueness
N’~1~-CYCLODODECYLIDEN-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE stands out due to its cyclododecylidene group, which imparts unique steric and electronic properties. This feature can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C23H32F4N2O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C23H32F4N2O2/c24-22(25)23(26,27)17-31-16-18-11-10-12-19(15-18)21(30)29-28-20-13-8-6-4-2-1-3-5-7-9-14-20/h10-12,15,22H,1-9,13-14,16-17H2,(H,29,30) |
InChI Key |
GUJICKIIAIGNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B10925219.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10925232.png)
![3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925239.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide](/img/structure/B10925255.png)

![[4-(4-Fluorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10925272.png)

![Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10925280.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B10925285.png)
![1-ethyl-N-(3-fluoro-4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925293.png)
![(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10925295.png)
![6-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925309.png)
![4-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10925315.png)
![N,1,3-trimethyl-6-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925316.png)
